1-methyl-5-(pyridin-2-yl)-1H-pyrrole-2-carboxylic acid
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Overview
Description
1-Methyl-5-(pyridin-2-yl)-1H-pyrrole-2-carboxylic acid is a heterocyclic compound that features a pyrrole ring fused with a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-5-(pyridin-2-yl)-1H-pyrrole-2-carboxylic acid typically involves the condensation of pyridine derivatives with pyrrole derivatives under specific reaction conditions. One common method involves the use of α-bromoketones and 2-aminopyridine, which undergo a chemodivergent synthesis to form the desired compound . The reaction conditions often include the use of toluene as a solvent and iodine (I2) and tert-butyl hydroperoxide (TBHP) as promoters for C–C bond cleavage .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-5-(pyridin-2-yl)-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like TBHP.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyridine or pyrrole rings are replaced by other groups.
Common Reagents and Conditions:
Oxidation: TBHP in toluene.
Reduction: NaBH4 in ethanol.
Substitution: Various nucleophiles in the presence of a base like potassium carbonate (K2CO3).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine-N-oxide derivatives, while substitution reactions can introduce various functional groups onto the pyrrole or pyridine rings.
Scientific Research Applications
1-Methyl-5-(pyridin-2-yl)-1H-pyrrole-2-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the design of biologically active molecules, including potential drug candidates.
Industry: The compound can be used in the synthesis of materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-methyl-5-(pyridin-2-yl)-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .
Comparison with Similar Compounds
N-(Pyridin-2-yl)amides: These compounds share the pyridine moiety and have similar biological activities.
Pyrazolo[3,4-d]pyrimidine: This compound features a fused pyrimidine ring and has been studied for its potential as a CDK2 inhibitor.
5-Amino-pyrazoles: These compounds are versatile building blocks in organic synthesis and share some structural similarities with 1-methyl-5-(pyridin-2-yl)-1H-pyrrole-2-carboxylic acid.
Uniqueness: this compound is unique due to its specific combination of pyrrole and pyridine rings, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
1-methyl-5-pyridin-2-ylpyrrole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-13-9(5-6-10(13)11(14)15)8-4-2-3-7-12-8/h2-7H,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDNSCQFBQFGZOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=C1C(=O)O)C2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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